2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide
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Overview
Description
The compound "2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide" is a synthetic organic molecule featuring a benzisothiazolone core with sulfonamide and phenethylacetamide substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide typically involves multi-step organic synthesis:
Formation of Benzisothiazolone Core: : Starting from benzoic acid derivatives, the core structure is formed through a cyclization reaction facilitated by sulfur-based reagents such as sulfur dioxide or thionyl chloride.
Substitution and Functional Group Introduction: : Nucleophilic substitution reactions introduce the sulfonamide and acetamide groups, often using reagents like sulfonamide derivatives and acetic anhydride under controlled conditions.
Coupling Reactions: : The phenethyl group can be introduced via a coupling reaction such as the Friedel-Crafts acylation, using catalysts like aluminum chloride.
Industrial Production Methods
Industrial scale production would optimize these steps for yield and cost-effectiveness, potentially involving:
Large-scale reactors.
Continuous flow chemistry for efficiency.
Solvent recycling systems to minimize waste.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, especially at the sulfamoyl group, forming sulfonic acid derivatives.
Reduction: : Reduction can target the nitro groups if present, converting them to amines.
Substitution: : Both electrophilic and nucleophilic substitution reactions can modify the benzene ring or the acetyl group.
Hydrolysis: : Hydrolysis can cleave the acetamide or sulfonamide groups, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate.
Reduction: : Employing hydrogen gas in the presence of catalysts like palladium on carbon.
Substitution: : Various halogenating agents or Grignard reagents.
Hydrolysis: : Strong acids (like hydrochloric acid) or bases (like sodium hydroxide).
Major Products Formed
Sulfonic acid derivatives from oxidation.
Amines from reduction.
Halogenated or other substituted derivatives from substitution reactions.
Scientific Research Applications
This compound has numerous applications across different scientific fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor due to its structural characteristics.
Medicine: : Explored for antimicrobial or anti-inflammatory properties.
Mechanism of Action
The Mechanism by Which the Compound Exerts its Effects
Molecular Targets: : It may act on various enzymes or receptors, potentially inhibiting their activity by binding to their active sites.
Pathways Involved: : In biological systems, it could interfere with metabolic pathways involving sulfonamides or acetamides.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
This compound can be compared to other benzisothiazolone derivatives:
Sulfanilamide: : Shares the sulfonamide group but lacks the complex aromatic substitutions.
Benzo[d]isothiazol-3-one: : Similar core structure, differing in functional group attachments.
List of Similar Compounds
Sulfanilamide.
Benzo[d]isothiazol-3-one.
1,1-dioxido-3-oxobenzo[d]isothiazol.
Phenethylamines with varying substituents.
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Properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S2/c18-27(23,24)13-7-5-12(6-8-13)9-10-19-16(21)11-20-17(22)14-3-1-2-4-15(14)28(20,25)26/h1-8H,9-11H2,(H,19,21)(H2,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHIJWQMBGCHPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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